![molecular formula C16H14INO4 B2936739 2-(4-formyl-2-iodo-6-methoxyphenoxy)-N-phenylacetamide CAS No. 579518-98-2](/img/structure/B2936739.png)
2-(4-formyl-2-iodo-6-methoxyphenoxy)-N-phenylacetamide
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Overview
Description
“2-(4-formyl-2-iodo-6-methoxyphenoxy)acetamide” is a chemical compound with the CAS Number: 445003-33-8 . It has a molecular weight of 335.1 . The compound is typically stored at room temperature and comes in a powder form .
Molecular Structure Analysis
The InChI code for “2-(4-formyl-2-iodo-6-methoxyphenoxy)acetamide” is 1S/C10H10INO4/c1-15-8-3-6 (4-13)2-7 (11)10 (8)16-5-9 (12)14/h2-4H,5H2,1H3, (H2,12,14) . This code can be used to generate the molecular structure of the compound.Scientific Research Applications
Pharmacological Insights and Chemical Synthesis
Chemical Derivatives and Pharmacological Evaluation : The synthesis and pharmacological evaluation of related compounds, such as 2-(4-(3 (Substituted Phenyl) Acryloyl) Phenoxy)-N, N Diphenylacetamides, have been explored for antimicrobial activities against pathogens like Gram-positive bacteria B. subtitles and Gram-negative bacteria E. coli. These studies highlight the role of chemical synthesis in developing compounds with potential therapeutic applications (Kumar, Sushil, & Khan, 2020).
Anti-Cancer and Anti-Inflammatory Agents : Compounds like 4′-Geranyloxyferulic acid demonstrate the potential for dietary feeding colon cancer chemopreventive agents. Such compounds, when administered in various forms (e.g., inclusion complexes in cyclodextrins), have shown protective effects on colon cancer growth and development. This indicates the potential of complex chemical compounds in cancer prevention and therapy (Epifano, Fiorito, Taddeo, & Genovese, 2015).
Safety and Hazards
properties
IUPAC Name |
2-(4-formyl-2-iodo-6-methoxyphenoxy)-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14INO4/c1-21-14-8-11(9-19)7-13(17)16(14)22-10-15(20)18-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLSWXEOVBXMHJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=O)I)OCC(=O)NC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14INO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-formyl-2-iodo-6-methoxyphenoxy)-N-phenylacetamide |
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